Leupeptin Hydrochloride

Description

Historical Discovery and Isolation from Microbial Sources

The discovery of leupeptin (B1674832) dates back several decades and is rooted in the exploration of microbial metabolites. mit.edubiorxiv.org It was first isolated from cultures of various species of actinomycetes, a group of soil bacteria. wikipedia.orgsigmaaldrich.com Specifically, strains of Streptomyces, such as Streptomyces roseus, were identified as producers of this potent protease inhibitor. biorxiv.orgagscientific.comnih.gov The initial isolation of leupeptin was a significant step, revealing a naturally occurring small peptide with the ability to inhibit a range of proteases. agscientific.com

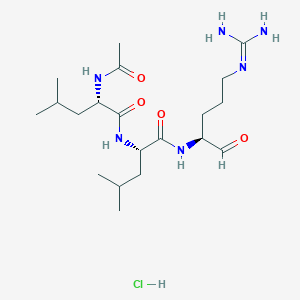

Leupeptin is a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal. wikipedia.orgebi.ac.uk Its unique structure, particularly the C-terminal argininal (B8454810) residue, is crucial for its inhibitory activity. sigmaaldrich.com The compound is often available commercially as leupeptin hydrochloride or leupeptin hemisulfate salt. thomassci.comsigmaaldrich.com

Foundational Role as a Protease Inhibitor in Experimental Systems

Leupeptin's primary and most valued function in biomedical research is its role as a protease inhibitor. palmercruz.commpbio.com It exhibits broad-spectrum activity, effectively inhibiting both serine and cysteine proteases. wikipedia.orgasm.org The mechanism of action involves the aldehyde group of the C-terminal argininal residue, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease. sigmaaldrich.com This reversible, competitive inhibition effectively blocks the catalytic activity of these enzymes. wikipedia.orgcephamls.com

This inhibitory property is fundamental in numerous experimental settings. When cells are lysed for in vitro studies, proteases are released from cellular compartments like lysosomes. wikipedia.orgebi.ac.uk These proteases can rapidly degrade the proteins of interest, compromising experimental results. wikipedia.orgebi.ac.uk The inclusion of leupeptin in lysis buffers is a standard practice to preserve the integrity of cellular proteins during procedures such as:

Protein purification palmercruz.com

Western immunoblotting cephamls.com

Immunoprecipitation cephamls.com

Chromatin immunoprecipitation (ChIP) cephamls.com

By preventing unwanted proteolysis, leupeptin ensures that researchers can accurately study protein function, expression levels, and interactions. palmercruz.com

Overview of its Broad Application Spectrum as a Research Tool

The utility of this compound extends across a wide array of biomedical research fields. palmercruz.com Its ability to inhibit specific proteases has made it a valuable tool for investigating the roles of these enzymes in various physiological and pathological processes.

Research applications of leupeptin include:

Neurobiology: It has been used to study the role of calpains, a family of calcium-activated cysteine proteases, in neuronal development, regeneration, and apoptosis. agscientific.comcephamls.com

Muscle Physiology: Leupeptin has been employed in studies to understand muscle function and how protease inhibition can affect motoneuron survival. agscientific.comcephamls.com

Hearing Research: There have been numerous studies using leupeptin to investigate the mechanisms of hearing loss, particularly in protecting auditory hair cells from damage. agscientific.comcephamls.com

Cancer Research: Researchers have utilized leupeptin to explore the involvement of proteases in tumor progression and metastasis. palmercruz.com

Virology: Leupeptin has been shown to inhibit the replication of certain viruses by targeting viral or host cell proteases essential for the viral life cycle. nih.govasm.org For instance, it has demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2 in vitro. nih.govasm.org

The broad applicability of leupeptin underscores its importance as a fundamental research tool, enabling scientists to dissect complex biological pathways and disease mechanisms. palmercruz.com

Data Tables

| Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |

|---|---|---|

| Trypsin | 3.5 nM wikipedia.org | |

| Plasmin | 3.4 nM wikipedia.org | |

| Cathepsin B | 4.1 nM wikipedia.org | |

| Calpain (porcine erythrocyte) | 0.211 μM biocrick.com | |

| Calpain (porcine kidney) | 1.8 μM biocrick.com | |

| Calpain (human platelet) | 0.938 μM biocrick.com | |

| SARS-CoV-2 Mpro | 127.2 μM asm.org |

Structure

2D Structure

Propriétés

IUPAC Name |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYPQNFLLAILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585196 | |

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24125-16-4 | |

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Characterization of Leupeptin S Inhibitory Mechanisms

Structural Basis of Protease Binding and Recognition

The inhibitory prowess of Leupeptin (B1674832) stems from a combination of its peptide nature, which allows it to be recognized by protease active sites, and its unique C-terminal aldehyde group, which is central to its mechanism of action. sigmaaldrich.comnih.gov

Peptide Aldehyde Moiety and Covalent Adduct Formation

The cornerstone of Leupeptin's inhibitory activity is its C-terminal argininal (B8454810), a residue ending in an aldehyde group instead of the typical carboxylic acid. sigmaaldrich.com This electrophilic aldehyde is the "warhead" that interacts directly with the catalytic machinery of the target protease. nih.gov

For serine proteases , the inhibition mechanism involves a nucleophilic attack on the aldehyde's carbonyl carbon by the hydroxyl group of the active-site serine residue (e.g., Ser195 in trypsin). sigmaaldrich.comdiva-portal.org This attack results in the formation of a stable, yet reversible, covalent hemiacetal adduct. sigmaaldrich.comsigmaaldrich.comnih.govserva.de This adduct effectively mimics the tetrahedral transition state of peptide bond hydrolysis, thereby locking the enzyme in an inactive conformation. pnas.org

Similarly, for cysteine proteases , the sulfur atom of the catalytic cysteine residue performs a nucleophilic attack on the same aldehyde carbon. sigmaaldrich.comserva.de This forms a reversible covalent hemithioacetal intermediate, which also stalls the catalytic cycle. nih.govmdpi.com The formation of these covalent adducts is the primary reason for the potent inhibition observed with Leupeptin. sigmaaldrich.com It has been demonstrated that the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid significantly impairs its inhibitory function, underscoring the critical role of this moiety. vwr.com

Substrate Mimicry and Active Site Interactions

The peptide backbone of Leupeptin, N-acetyl-L-leucyl-L-leucyl-L-argininal, functions as a substrate mimic, allowing it to be recognized and bind to the active site cleft of target proteases. nih.govdiva-portal.org The specificity is largely driven by the peptide sequence, which fits into the substrate-binding pockets of enzymes that typically cleave after basic amino acid residues like arginine. diva-portal.org

Once positioned, the inhibitor establishes multiple non-covalent interactions that stabilize its binding. In the well-studied case of the Leupeptin-trypsin complex, the inhibitor's backbone forms four hydrogen bonds with the enzyme. diva-portal.orgdiva-portal.org A fifth hydrogen bond is mediated by a water molecule, further anchoring the inhibitor in the active site. diva-portal.org These interactions ensure the proper orientation of the C-terminal aldehyde for its subsequent covalent reaction with the catalytic serine or cysteine residue. nih.govresearchgate.net The L-configuration of the argininal is also crucial; the D-arginal isomer shows no significant affinity for trypsin, highlighting the stereospecificity of the interaction. nih.govvwr.comoup.com

Reversible Inhibition Kinetics and Competitive Dynamics

Leupeptin is broadly classified as a reversible and competitive inhibitor. diva-portal.orgwikipedia.orgcephamls.com It binds to the enzyme's active site, thereby competing directly with the natural substrate. wikipedia.org This competitive nature means that the inhibition can be overcome by a sufficiently high concentration of the substrate. wikipedia.orgebi.ac.uk

Kinetic studies reveal a more complex, multi-step binding process. The interaction, particularly with trypsin, is not a simple, single-step association. Instead, it follows a two-step model:

A rapid, initial binding to form a non-covalent enzyme-inhibitor complex (EI). nih.govoup.com

A subsequent, slower isomerization to form the highly stable, covalent hemiacetal adduct (EI*). nih.govoup.com

Specificity Profile Across Major Protease Classes

Leupeptin exhibits broad-spectrum activity, primarily targeting certain serine and cysteine proteases, but it is inactive against many others. sigmaaldrich.comcephamls.com

Inhibition of Serine Proteases (e.g., Trypsin, Plasmin, Kallikrein, Thrombin, Proteinase K)

Leupeptin is a potent inhibitor of trypsin-like serine proteases that cleave peptide bonds C-terminal to basic amino acid residues. sigmaaldrich.com This group includes key enzymes such as trypsin, plasmin, kallikrein, and proteinase K. sigmaaldrich.comroche.com Its efficacy against thrombin is a subject of conflicting reports in the literature; some sources list thrombin as an inhibited enzyme, sigmaaldrich.comvwr.comroche.com while many others report that it is not inhibited or is inhibited poorly. sigmaaldrich.comserva.dewikipedia.orgcephamls.comebi.ac.uktargetmol.compeptanova.de Leupeptin is notably ineffective against α-chymotrypsin and elastase. sigmaaldrich.comselleckchem.com

| Enzyme | Inhibitory Constant (Ki) | 50% Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Trypsin (bovine) | 3.5 nM - 35 nM | 0.22 µM | wikipedia.orgebi.ac.uktargetmol.comselleckchem.combiocrick.comapexbt.combioaustralis.com |

| Plasmin (human) | 3.4 nM - 3.4 µM | 1.0 µM | wikipedia.orgebi.ac.uktargetmol.combiocrick.comapexbt.combioaustralis.com |

| Kallikrein (porcine) | 19 µM | 1.0 µM - 75 µg/mL | wikipedia.orgebi.ac.uktargetmol.comselleckchem.combioaustralis.com |

| Proteinase K | Inhibited | - | sigmaaldrich.com |

| Thrombin | Conflicting Reports | 1.8 µM (reported in one study) | sigmaaldrich.comsigmaaldrich.comserva.devwr.comwikipedia.orgcephamls.comebi.ac.uktargetmol.compeptanova.denih.gov |

Inhibition of Cysteine Proteases (e.g., Papain, Cathepsins B, L, H, Calpains)

Leupeptin is also a well-established inhibitor of many papain-family cysteine proteases. cephamls.com This includes the lysosomal cathepsins B, H, and L, as well as the calcium-activated proteases known as calpains. cephamls.com Its inhibition of these enzymes is critical for its use in preventing protein degradation during in vitro experiments. ebi.ac.uk However, it does not inhibit all cathepsins, with cathepsin D (an aspartic protease) being unaffected. sigmaaldrich.com

| Enzyme | Inhibitory Constant (Ki) | 50% Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Papain | Inhibited | 8.6 nM | sigmaaldrich.combioaustralis.com |

| Cathepsin B | 4.1 nM - 6 nM | 0.44 µg/mL | wikipedia.orgebi.ac.uktargetmol.comselleckchem.combiocrick.comapexbt.com |

| Cathepsin L | Inhibited | 70.3 nM | mdpi.comcephamls.com |

| Cathepsin H | Inhibited | - | cephamls.com |

| Calpain (human) | 10 nM - 72 nM | 0.211 - 1.8 µM | selleckchem.combiocrick.comapexbt.com |

Cellular and Molecular Interrogation of Leupeptin S Effects

Modulation of Intracellular Protein Degradation Pathways

Leupeptin (B1674832) hydrochloride serves as a critical tool for investigating the complex machinery of intracellular protein degradation. Its primary mechanism of action involves the potent and reversible inhibition of a specific subset of proteases, which allows for the detailed study of distinct degradative pathways. By selectively blocking certain enzymatic activities, leupeptin helps to elucidate the roles and interplay of the lysosomal and, indirectly, the proteasomal systems in maintaining cellular homeostasis.

Leupeptin is a well-characterized inhibitor of lysosomal cysteine proteases, most notably cathepsins B, H, and L, as well as the serine protease trypsin. iscabiochemicals.comnih.govbiologists.comcephamls.com Its inhibitory action stems from its structure, which includes an aldehyde group that forms a reversible thiohemiacetal complex with the catalytic cysteine residue in the active site of these enzymes. mdpi.com This binding is characterized as a slow, tight-binding interaction, particularly for enzymes like cathepsin B. nih.gov

The functional consequence of this inhibition is a significant impairment of intralysosomal proteolysis. biologists.com Lysosomes are the primary organelles for the degradation of bulk cytoplasmic components and extracellular material. By inhibiting key cathepsins, leupeptin blocks the breakdown of proteins that have been delivered to the lysosome. A classic demonstration of this effect was observed in studies of cultured rat conceptuses, where leupeptin treatment caused undigested protein to accumulate within the yolk sac lysosomes. biologists.com This accumulation subsequently hindered the supply of essential amino acids to the developing embryo, highlighting the critical role of lysosomal proteolysis in nutrient provision. biologists.com

Furthermore, leupeptin's effects extend to the processing of specific substrates within the endo-lysosomal pathway. It has been shown to block the proteolytic processing of the invariant chain associated with MHC class II molecules, which is a crucial step for antigen presentation. grafiati.comembopress.orgbiologists.com Research has also indicated that inhibiting lysosomal proteolysis with leupeptin can slow the axonal transport of degradative organelles like autolysosomes and late endosomes. researchgate.netnih.gov

| Target Protease | Protease Class | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|---|

| Cathepsin B | Cysteine Protease | ~5 nM (Ki) / 4.1 nM (Ki) | nih.govtargetmol.com |

| Cathepsin H | Cysteine Protease | Potent inhibitor | biologists.comscbt.com |

| Cathepsin L | Cysteine Protease | Potent inhibitor | biologists.commdpi.com |

| Trypsin | Serine Protease | 3.5 nM (Ki) | targetmol.com |

| Plasmin | Serine Protease | 3.4 nM (Ki) | targetmol.com |

| Papain | Cysteine Protease | Inhibited | targetmol.com |

Leupeptin is an indispensable pharmacological tool for measuring autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation. nih.govtandfonline.comahajournals.org Autophagy is a catabolic process where cellular components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes. The contents are subsequently degraded by lysosomal hydrolases. tandfonline.com

By inhibiting these lysosomal proteases, leupeptin blocks the final degradation step. ahajournals.orgtandfonline.com This does not stop the formation of autophagosomes or their fusion with lysosomes but prevents the breakdown of the autolysosome's inner membrane and its cargo. The result is a pronounced accumulation of autolysosomes within the cell. nih.govtandfonline.comjneurosci.org This accumulation is a key measurable endpoint. The levels of autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62), which are normally degraded within the autolysosome, increase significantly. nih.govvaincrealzheimer.org Therefore, by comparing the levels of LC3-II in the presence and absence of leupeptin, researchers can quantify the rate of autophagic degradation, or flux. ahajournals.orgtandfonline.com

Research findings have demonstrated this effect vividly. Treatment with leupeptin leads to a measurable increase in the cross-sectional area of the autolysosome compartment in hepatocytes. nih.govtandfonline.com In vivo studies in mice have shown that leupeptin administration causes a time-dependent accumulation of LC3-II in various organs, with the rate of accumulation reflecting the basal autophagic flux in that tissue. nih.gov

| Experimental System | Leupeptin Effect | Key Measurement | Conclusion | Reference |

|---|---|---|---|---|

| Mouse Liver (in vivo) | Increased LC3-II and p62 levels in lysosome-enriched fractions. | Western Blot for LC3-II and p62. | Leupeptin blocks lysosomal degradation, allowing for quantification of autophagic flux. | nih.gov |

| Mouse Hepatocytes (in vivo) | 6.88-fold increase in the cross-sectional area of the autolysosome compartment. | Electron Microscopy Morphometry. | Inhibition of proteolysis leads to the physical accumulation of autolysosomes. | nih.govtandfonline.com |

| Cultured Neurons | Four-fold increase in LC3-II levels over 24 hours. | Western Blot for LC3-II. | Cathepsin inhibition by leupeptin causes a significant accumulation of autophagic vesicles. | jneurosci.org |

| HEK293 and HeLa Cells | 3.5-fold to 6.7-fold increase in LC3-II under starvation conditions when combined with E64d/pepstatin. | Western Blot for LC3-II. | A substantial amount of LC3-II is normally degraded by lysosomes, a process blocked by inhibitors. | tandfonline.com |

Leupeptin does not directly inhibit the 26S proteasome, the central machinery of the ubiquitin-proteasome system (UPS). Its influence on UPS dynamics is therefore considered indirect, arising from the intricate crosstalk between the two major cellular protein degradation pathways. When the lysosomal pathway is pharmacologically inhibited, the cell may attempt to compensate by altering the activity of the UPS.

Evidence for this compensatory mechanism has been observed in several models. In mdx mice, a model for Duchenne muscular dystrophy, administration of leupeptin to inhibit calpains (a family of leupeptin-sensitive proteases) resulted in a paradoxical increase in proteasome activity. nih.gov This suggests that blocking one degradative route can lead to the upregulation of another to handle the protein load. nih.gov Similarly, the accumulation of the autophagy receptor p62, which occurs when autophagy is blocked by leupeptin, can sometimes signal a shift towards proteasomal degradation for certain substrates. mdpi.com

Studies on the degradation of specific proteins further illustrate the distinct yet interconnected roles of these pathways. For instance, the turnover of the interleukin-2 (B1167480) receptor β chain involves both lysosomes and proteasomes; inhibiting lysosomal function with leupeptin helps to isolate and confirm the contribution of the proteasomal pathway. molbiolcell.org Conversely, the degradation of certain mutant hERG potassium channels was shown to be unaffected by leupeptin but was blocked by the proteasome inhibitor lactacystin, definitively placing their clearance under the purview of the UPS. researchgate.net These studies underscore leupeptin's utility as a tool to dissect the relative contributions of the lysosomal and proteasomal systems to protein turnover.

Alteration of Autophagic Flux and Autophagosome Accumulation

Elucidation of Leupeptin's Role in Programmed Cell Death Pathways

Leupeptin's inhibitory effects on certain proteases, particularly calpains, implicate it in the regulation of programmed cell death. Its impact is complex and highly context-dependent, influencing both apoptotic and necrotic pathways depending on the cell type and the nature of the death-inducing stimulus.

Leupeptin's role in apoptosis is primarily mediated through its inhibition of calpains, a family of calcium-dependent cysteine proteases that can participate in apoptotic signaling. rndsystems.com In several experimental models, leupeptin exhibits anti-apoptotic properties. For example, it can block activation-induced programmed cell death in T-cell hybridomas and activated peripheral T cells. iscabiochemicals.comcapes.gov.br A notable protective effect was observed in a model of aminoglycoside-induced ototoxicity, where leupeptin significantly protected inner ear hair cells from apoptosis and prevented apoptotic DNA fragmentation. nih.govjst.go.jp This finding suggested that in this specific context, calpain activity was a more critical driver of apoptosis than caspases. nih.gov

However, the effect of leupeptin on cell viability is not universally protective. In some contexts, its action or the inhibition of its targets can be detrimental. In cultures of cerebellar granule neurons, prolonged inhibition of calpains led to dose-dependent neuronal death via an apoptotic process, and leupeptin itself, while less toxic, caused significant morphological alterations. nih.gov Furthermore, in a study on human RSa tumor cells, pretreatment with leupeptin prior to X-ray irradiation led to lower cell survival and an increase in the percentage of apoptotic cells. nih.gov This suggests that in certain stress responses, leupeptin-sensitive proteases may play a pro-survival role, and their inhibition sensitizes the cells to apoptosis. nih.gov These conflicting findings highlight that leupeptin's influence on apoptosis is dictated by the specific cellular pathway being engaged.

| Cell Type / Model | Stimulus | Observed Effect of Leupeptin | Reference |

|---|---|---|---|

| Murine T-Cell Hybridoma | T-Cell Receptor Cross-linking | Blocked programmed cell death | capes.gov.br |

| Mouse Inner Ear Hair Cells | Neomycin (aminoglycoside) | Protected against apoptosis and DNA fragmentation | nih.govjst.go.jp |

| Human RSa Tumor Cells | X-ray Irradiation | Increased the ratio of apoptotic cells and lowered survival | nih.gov |

| Rat Cerebellar Granule Neurons | Direct application (toxicity study) | Caused morphological alterations (less toxic than specific calpain inhibitors which induced apoptosis) | nih.gov |

Leupeptin's connection to necrotic cell death is also primarily through its inhibition of calpains. tavernarakislab.gr Necrosis, a form of uncontrolled cell death often triggered by severe cellular stress such as ischemia and massive calcium influx, heavily involves the activation of degradative enzymes like calpains. tavernarakislab.gr Activated calpains cleave a wide range of cellular substrates, leading to the breakdown of cellular structure and integrity.

By inhibiting calpains, leupeptin can interfere with these destructive processes and has shown protective effects in models of necrotic cell death. In a gerbil model of brain ischemia, intraventricular infusion of leupeptin reduced the loss of hippocampal neurons, a form of cell death in this context that is largely necrotic. This neuroprotective effect was associated with reduced cleavage of α-spectrin, a known calpain substrate. Similarly, leupeptin has been investigated for its potential to reduce muscle fiber necrosis in models of muscular dystrophy, where calcium dysregulation leads to chronic calpain activation, although therapeutic success has been limited by compensatory mechanisms. nih.gov These findings indicate that leupeptin, by targeting key executioner proteases, can modulate the progression of necrotic pathways, particularly in the context of neurodegeneration and ischemic injury.

Effects on Apoptotic Processes and Cellular Viability

Disruption of Specific Intracellular Signaling Cascades (e.g., ROS-Autophagy-Inflammatory Axis)

Leupeptin, a protease inhibitor of microbial origin, demonstrates significant modulatory effects on specific and interconnected intracellular signaling pathways, particularly the reactive oxygen species (ROS)-autophagy-inflammatory axis. researchgate.netnih.gov Research into its mechanisms reveals a capacity to restore cellular homeostasis when challenged by inflammatory stimuli, such as lipopolysaccharide (LPS). nih.gov The compound's intervention in these cascades highlights its potential as a tool for dissecting cellular stress responses and as a basis for developing anti-inflammatory strategies. researchgate.netnih.gov

Scientific investigations using LPS-stimulated macrophages have delineated the specific cellular and molecular targets of leupeptin. nih.gov In these models, leupeptin treatment leads to a marked inhibition of key markers associated with oxidative stress and inflammation. researchgate.net It effectively reduces the production of nitric oxide (NO) and reactive oxygen species (ROS), along with diminishing phagocytic activity and mitochondrial membrane potential in activated macrophages. nih.gov This is accompanied by a significant downturn in the expression of pro-inflammatory cytokines and other oxidative effectors. researchgate.netnih.gov

Simultaneously, leupeptin has been shown to reverse impaired autophagic flux, a critical process for cellular quality control that is often dysregulated during intense inflammatory responses. nih.govcellnatsci.com Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. mdpi.commdpi.com Leupeptin administration in LPS-challenged cells leads to an enhancement of p62 levels and a reduction in the expression of Beclin-1 and LC3B, which indicates a restoration of the autophagic process. nih.gov The accumulation of the protein p62, which is selectively degraded by autophagy, is a key indicator of inhibited autophagic flux; therefore, leupeptin's ability to modulate its levels is significant. nih.gov

The mechanism for these effects involves the decisive interruption of several upstream signaling pathways. Studies have demonstrated that leupeptin thwarts the LPS-induced upregulation and phosphorylation of key signaling proteins such as NF-κB, PI3K, Akt, p38, and ERK1/2. nih.gov By inhibiting these cascades, leupeptin effectively dismantles the molecular framework that supports the inflammatory response. nih.govfrontiersin.org

The detailed findings from studies on LPS-stimulated macrophages are summarized in the tables below.

Table 1: Effect of Leupeptin on Inflammatory and Oxidative Stress Markers in LPS-Stimulated Macrophages

| Marker/Process | Observed Effect of Leupeptin Treatment | Significance in Signaling Cascade | Reference |

| Reactive Oxygen Species (ROS) | Noticeable Inhibition | Reduces oxidative stress, a key trigger for inflammation and autophagy. nih.govcellnatsci.com | researchgate.netnih.gov |

| Nitric Oxide (NO) | Noticeable Inhibition | Decreases inflammatory mediator production. nih.gov | researchgate.netnih.gov |

| Phagocytosis Activity | Inhibited | Modulates macrophage activation state. nih.gov | researchgate.netnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced Production | Directly dampens the inflammatory response. nih.gov | researchgate.netnih.gov |

| Oxidative Effectors (COX-2, iNOS) | Reduced Expression | Attenuates pathways that generate inflammatory molecules. nih.gov | researchgate.netnih.gov |

| Macrophage Polarization Markers (Arg 1, Msr 1, Mrc-1) | Increased Expression | Promotes a shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype. | nih.gov |

| Phosphorylated NF-κB (p-NF-κB) | Upregulation Thwarted | Blocks a central transcription factor for inflammatory gene expression. nih.govfrontiersin.org | nih.gov |

| Phosphorylated PI3K/Akt (p-PI3K/p-Akt) | Upregulation Thwarted | Inhibits a major survival and pro-inflammatory signaling pathway. nih.govfrontiersin.org | nih.gov |

Table 2: Leupeptin's Impact on Autophagy and Associated Signaling in LPS-Stimulated Macrophages

| Autophagy Marker | Observed Effect of Leupeptin Treatment | Significance in Autophagic Flux | Reference |

| Beclin-1 | Reduced Expression | Indicates modulation of the initial stages of autophagosome formation. nih.gov | nih.gov |

| LC3B | Reduced Expression | Suggests a change in the formation or turnover of autophagosomes. nih.gov | nih.gov |

| p62 | Enhanced Levels | Indicates the reversal of impaired autophagic flux, as p62 is degraded during autophagy. nih.govnih.gov | nih.gov |

| Monodansylcadaverine (MDC) Staining | Alleviated | Shows a reduction in the accumulation of autophagic vacuoles. nih.gov | nih.gov |

Leupeptin As a Biochemical and Cell Biology Research Probe

Application in Cell Culture Systems for Protease Activity Studies

Leupeptin (B1674832) is widely used in cell culture systems to prevent the proteolytic degradation of proteins of interest, ensuring their stability during experimental manipulations. chemimpex.com When cells are lysed for analysis, proteases are released from cellular compartments like lysosomes, which can rapidly degrade target proteins and compromise experimental results. ebi.ac.ukwikipedia.org The addition of leupeptin to lysis buffers at a typical working concentration of 10-100 μM effectively inhibits many of these proteases. cephamls.comroche.com

Key Applications in Cell Culture:

Preservation of Protein Integrity: Leupeptin is a standard component of protease inhibitor cocktails used during cell lysis for techniques such as Western blotting and immunoprecipitation. cephamls.combio-rad-antibodies.com

Studying Protease Function: By inhibiting specific proteases, researchers can investigate their roles in various cellular pathways, including apoptosis and signal transduction. chemimpex.com

Drug Discovery: In pharmaceutical research, leupeptin helps in the identification of potential drug targets by preserving the integrity of proteins within disease-relevant pathways. chemimpex.com

Neuroscience Research: It is utilized to study the processing and signaling of neuropeptides, contributing to the understanding of neurodegenerative diseases. agscientific.comchemimpex.com

For instance, studies have shown that leupeptin can inhibit the activity of calpain, a calcium-activated protease, in cultured neonatal rat cardiomyocytes during metabolic inhibition. ahajournals.org This highlights its utility in studying the role of specific proteases in cellular stress and death.

Utility in Tissue and Cell Homogenate Preparation for Protein Preservation

The preparation of high-quality tissue and cell homogenates is critical for the accurate analysis of protein expression and function. A major challenge in this process is the rapid degradation of proteins by endogenous proteases released upon tissue disruption. agscientific.combio-rad-antibodies.com Leupeptin is a crucial component of lysis buffers used for homogenization, effectively preserving protein integrity. agscientific.comcephamls.comnih.gov

When tissues are homogenized, cellular compartments are disrupted, releasing a variety of proteases that can quickly degrade the proteins being studied. bio-rad-antibodies.com The inclusion of leupeptin in the homogenization buffer inhibits a broad range of these proteases, including trypsin, plasmin, calpain, and cathepsins B, H, and L. cephamls.com This preservation is essential for obtaining reliable and reproducible results in downstream applications such as:

Western Blotting: Ensuring that the detected protein levels accurately reflect their in vivo abundance. cephamls.com

Immunoprecipitation: Protecting the target protein and its interacting partners from degradation. cephamls.com

Enzyme Assays: Preventing the degradation of the enzyme of interest, allowing for accurate measurement of its activity. nih.gov

Tandem Affinity Purification (TAP): Maintaining the integrity of protein complexes during purification. cephamls.com

Research has demonstrated the effectiveness of leupeptin in preserving proteins in various tissue types. For example, it has been used to decrease protein degradation in both normal and diseased muscle tissues in rats and mice. nih.gov

Role in Biochemical Assays for Enzyme Characterization and Quantification

Leupeptin's specific and reversible inhibitory properties make it a valuable tool in biochemical assays for the characterization and quantification of enzymes, particularly proteases. medchemexpress.comnih.gov By selectively inhibiting certain proteases, researchers can isolate and study the activity of other enzymes in a complex mixture. nih.gov

Applications in Biochemical Assays:

Enzyme Kinetics: Leupeptin can be used as a competitive inhibitor in kinetic studies to determine the inhibition constant (Ki) and understand the mechanism of enzyme inhibition. ebi.ac.ukresearchgate.net For example, the Ki of leupeptin for trypsin is 3.5 nM and for cathepsin B is 4.1 nM. ebi.ac.uk

Substrate Specificity: By inhibiting known proteases, researchers can identify and characterize novel enzymatic activities. A study on chemically induced rat mammary tumors identified a novel leupeptin-sensitive serine endopeptidase. portlandpress.com

Zymography: A novel gelatin zymography technique utilizes leupeptin to detect different forms of cathepsin L based on their gelatinolytic activity. nih.gov The complex between leupeptin and cathepsin L is stable in the alkaline conditions of the electrophoresis buffer, and the small size of leupeptin does not significantly alter the migration of the complex. nih.gov

It is important to note that the aldehyde group in leupeptin's structure can interfere with certain protein quantification assays, such as the Lowry method. cephamls.comsigmaaldrich.com

Interrogation of Protein Processing and Maturation Events

Leupeptin is instrumental in studying the complex pathways of protein processing and maturation. Many proteins are synthesized as inactive precursors (proproteins) that require proteolytic cleavage to become functionally active. By inhibiting the proteases responsible for this cleavage, researchers can accumulate the precursor forms and elucidate the processing steps.

One significant area of research where leupeptin has been applied is in understanding the maturation of nucleolin, a key protein involved in ribosome biogenesis. Studies in CHO cells have shown that leupeptin inhibits the synthesis of preribosomal RNA. nih.gov This inhibition is linked to the prevention of the endoproteolytic cleavage of a 100 kDa nucleolar protein, a precursor to mature nucleolin. nih.govresearchgate.net In the presence of leupeptin, this 100 kDa protein accumulates and acts as an inhibitor of ribosomal DNA transcription. nih.gov These findings indicate a crucial link between the proteolytic maturation of nucleolin and the regulation of ribosome synthesis.

Furthermore, leupeptin has been used to investigate the processing of other proteins, such as prolegumain, where it was used to study the activation of the recombinant protein. researchgate.net

Methodological Tool for Measuring Autophagic Flux In Vivo

Leupeptin serves as a valuable tool for measuring autophagic flux, the dynamic process of autophagy from autophagosome formation to lysosomal degradation, in vivo. nih.govresearchgate.net Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A common method to assess autophagic flux is to measure the turnover of LC3-II, a protein associated with autophagosome membranes.

The in vivo leupeptin-based assay involves administering leupeptin to an animal, which then inhibits lysosomal proteases like cathepsins B, H, and L. nih.gov This inhibition leads to the accumulation of LC3-II within autolysosomes, as its degradation is blocked. nih.govnih.gov The amount of accumulated LC3-II can then be quantified, typically by Western blotting, providing a measure of the rate of autophagic sequestration. nih.govtandfonline.com

Key Findings from Leupeptin-Based Autophagy Assays:

Organ-Specific Flux: Studies in mice have revealed that the basal rate of autophagic flux varies between different organs, with the liver showing the highest rate and the spleen the lowest. nih.govtandfonline.com

Regulation of Autophagy: The assay has been used to demonstrate that nutrient starvation increases autophagic flux, while refeeding suppresses it. nih.govtandfonline.com

Genetic Studies: The leupeptin assay has confirmed that mice with a heterozygous deletion of the autophagy-related gene beclin 1 have reduced basal autophagic flux. nih.govtandfonline.com

LC3 Turnover Rate: By using leupeptin in combination with a protein synthesis inhibitor like cycloheximide, researchers have determined that the half-life of LC3b-II is very rapid, ranging from approximately 10 to 40 minutes depending on the organ. mdpi.com

This method provides a relatively simple and quantitative way to assess the dynamics of macroautophagy in a whole-organism context, complementing in vitro studies. nih.govnih.gov

Mechanistic Studies Utilizing Leupeptin in Preclinical Disease Models

Neurodegenerative Disease Models

In the context of neurodegeneration, leupeptin (B1674832) is frequently used to induce and study cellular dysfunctions that mimic aspects of human diseases like Alzheimer's and Parkinson's. These diseases often share common pathological features, including the aggregation of misfolded proteins and lysosomal dysfunction. mdpi.comnih.gov

The accumulation of misfolded protein aggregates is a defining characteristic of many neurodegenerative disorders. nih.govmdpi.com Leupeptin aids in the study of these processes by blocking key protein degradation pathways, primarily the autophagy-lysosome system. The lysosome is a critical hub for breaking down and recycling cellular waste, including aggregated proteins. mdpi.com

By inhibiting lysosomal proteases like cathepsin B, leupeptin effectively stalls this clearance process. This induced dysfunction leads to the accumulation of proteins that are normally degraded by the lysosome, allowing researchers to study the direct consequences of this buildup. For instance, studies have shown that impaired lysosomal activity, which can be modeled using leupeptin, contributes to the accumulation of proteins like α-synuclein, a key component of Lewy bodies in Parkinson's disease. nih.gov This approach helps to elucidate the crucial role of lysosomal clearance in preventing the formation of toxic protein aggregates and maintaining cellular proteostasis. The use of leupeptin in experimental models provides a valuable method for investigating how failures in cellular clearance machinery contribute to the progression of neurodegenerative pathologies. nih.govplos.org

Lysosomes are essential for maintaining neuronal homeostasis, and their dysfunction is increasingly recognized as a central driver of neurodegeneration. mdpi.complos.org Leupeptin is a key pharmacological tool for inducing lysosomal dysfunction in experimental settings. By inhibiting major lysosomal proteases, leupeptin treatment in healthy neurons can replicate specific pathological features observed in lysosomal storage diseases (LSDs), which are often characterized by severe neurodegeneration. nih.gov

Studies using a combination of lysosomal inhibitors, including leupeptin, on hippocampal neurons resulted in severe lysosomal enlargement and a disruption of synaptic vesicle recycling, leading to presynaptic dysfunction. nih.gov This demonstrates a direct link between impaired lysosomal degradation and the disruption of neuronal homeostasis at the synaptic level. nih.gov Further research has shown that inhibiting cathepsins B and L, both targets of leupeptin, leads to significant lysosomal impairment, characterized by reduced degradation capacity, accumulation of lysosomal proteins like NPC1 and LC3II, and altered cholesterol trafficking. plos.org These leupeptin-induced models are critical for understanding how lysosomal failure disrupts cellular balance and initiates neurodegenerative processes. nih.govplos.org

Table 1: Effects of Leupeptin-Induced Lysosomal Dysfunction on Neuronal Cells This table is interactive. You can sort and filter the data.

| Experimental Model | Leupeptin Application | Key Observed Effects | Reference |

|---|---|---|---|

| Wild-Type Hippocampal Neurons | Cocktail of lysosomal inhibitors (leupeptin, pepstatin A, E-64) | Severe lysosomal enlargement, inefficient synaptic vesicle recycling, decreased number of synaptic vesicles. | nih.gov |

| CHOwt and SH-SY5Y Cells | Inhibition of Cathepsins B/L | Decreased degradation of EGFR, enhanced LysoTracker staining, accumulation of NPC1, NPC2, and LC3II proteins, cholesterol accumulation. | plos.org |

Leupeptin's role in studies of neuronal viability is primarily as a tool to induce cellular stress, against which potential neuroprotective agents can be tested. By creating a state of lysosomal dysfunction, leupeptin helps to model conditions that compromise neuronal survival. nih.gov The resulting pathology, such as impaired presynaptic function and the accumulation of toxic substrates, directly impacts neuronal health and contributes to neurodegenerative processes. nih.gov

In various studies, leupeptin is included in protease inhibitor cocktails used during tissue homogenization to preserve protein integrity for analysis. nih.govmdpi.combinasss.sa.cr While this application is standard laboratory practice, it is distinct from its use as an experimental variable to test direct effects on viability. However, by inducing conditions of cellular stress, leupeptin-based models are invaluable for evaluating the efficacy of therapeutic strategies aimed at enhancing neuronal resilience. For example, after inducing neurotoxicity, researchers can assess whether a test compound can restore neuronal viability, often measured by assays for ATP generation, LDH release, or the presence of apoptotic markers like cleaved caspase-3. nih.govmdpi.combinasss.sa.cr

Studies on Lysosomal Dysfunction and Neuronal Homeostasis

Muscle Wasting and Myopathy Models

In the study of muscle atrophy and dystrophies, leupeptin has been used to probe the roles of specific protein degradation pathways. Muscle wasting involves an imbalance between protein synthesis and degradation, with accelerated proteolysis being a key factor. physiology.org

Leupeptin has been shown to decrease the rate of protein degradation in both normal and diseased skeletal muscle. nih.gov Its primary mechanism in this context is the inhibition of lysosomal proteases, such as cathepsin B, and calcium-activated proteases, known as calpains. nih.govresearchgate.net

Early in vitro studies demonstrated that leupeptin reduces protein breakdown in isolated rat skeletal and cardiac muscle without altering protein synthesis. nih.gov This effect was also observed in models of denervation atrophy and in muscles from mice with hereditary muscular dystrophy. nih.gov The inhibition of cathepsin B and Ca(2+)-activated proteinases by leupeptin pointed to the significant role of these enzymes in muscle protein turnover. researchgate.net However, research in mdx mice, a model for Duchenne muscular dystrophy (DMD), revealed a more complex picture. While leupeptin inhibits calpain, its administration led to an increase in m-calpain autolysis and proteasome activity, suggesting that the muscle can compensate for the inhibition of one proteolytic pathway by upregulating others. physiology.org This highlights the intricate interplay between the lysosomal, calpain, and ubiquitin-proteasome systems in regulating muscle mass. physiology.orgphysiology.org

Table 2: Impact of Leupeptin on Muscle Protein Degradation Pathways This table is interactive. You can sort and filter the data.

| Model | Target Protease(s) | Observed Effect on Protein Degradation | Reference |

|---|---|---|---|

| Rat Skeletal and Cardiac Muscle (in vitro) | Cathepsin B, other proteases | Decreased overall protein degradation. | nih.gov |

| Denervated Rat Muscle | Lysosomal proteases | Lowered protein breakdown. | nih.gov |

| Dystrophic Mouse Muscle (in vitro) | Cathepsin B, Ca(2+)-activated proteinase | Decreased overall protein degradation. | researchgate.net |

Pathological muscle remodeling in conditions like muscular dystrophy involves cycles of degeneration and regeneration, leading to inflammation, necrosis, and fibrosis. physiology.org Leupeptin has been investigated for its potential to mitigate these changes by inhibiting proteases implicated in muscle damage.

The results from these studies have been mixed. Some early reports suggested that leupeptin could increase muscle fiber diameter and improve histology. physiology.org However, subsequent, more extensive studies have often failed to replicate these benefits. In a 6-month study, daily administration of leupeptin to mdx mice did not lead to improvements in muscle function, histology, or creatine (B1669601) kinase levels. physiology.org Similarly, a therapeutic trial in chickens with hereditary muscular dystrophy found that leupeptin did not significantly decrease the number of necrotic fibers or alter fiber diameter distribution. nih.gov

Analysis of Calpain Involvement in Muscular Dystrophy Pathology

Duchenne muscular dystrophy (DMD) is a genetic disorder characterized by progressive muscle wasting. physiology.org A key pathological feature is the increase in intracellular calcium, which can activate calcium-dependent proteases like calpains. physiology.orgors.org The hypothesis that inhibiting calpains could mitigate muscle degeneration has been a focus of research. ors.orgnih.gov

Leupeptin has been utilized in the mdx mouse model of DMD to investigate the therapeutic potential of calpain inhibition. physiology.orgors.org Early studies reported that leupeptin treatment in mdx mice led to an increase in muscle fiber diameter and a decrease in muscle calpain activity, suggesting a delay in muscle degeneration. ors.org For instance, in one study, leupeptin administration resulted in a significant increase in myofiber diameter in the gastrocnemius, soleus, and diaphragm muscles of mdx mice compared to untreated controls. ors.org

However, other studies have yielded conflicting results. physiology.orgnih.gov Some research has shown that despite the biochemical inhibition of calpain, leupeptin administration did not lead to improvements in muscle function, histology, or serum creatine kinase levels in mdx mice. physiology.orgnih.gov Furthermore, long-term leupeptin treatment was found to increase m-calpain autolysis and proteasome activity, suggesting that skeletal muscle may have compensatory mechanisms that counteract the effects of calpain inhibitors. physiology.orgnih.gov

Studies using the golden retriever muscular dystrophy (GRMD) canine model, which more closely mimics the human disease progression, also investigated a leupeptin-derived calpain inhibitor, C101. frontiersin.orgnih.gov Despite evidence of increased calpain activity in GRMD dogs, treatment with C101 did not lead to significant improvements in muscle strength or pathology. frontiersin.orgnih.gov These findings highlight the complexity of targeting protease activity in muscular dystrophy and suggest that inhibiting calpain alone may not be a sufficient therapeutic strategy. physiology.orgnih.gov

Table 1: Summary of Leupeptin Studies in Muscular Dystrophy Models

| Model | Key Findings | Reference |

|---|---|---|

| mdx Mouse | Increased myofiber diameter, decreased calpain activity. | ors.org |

| mdx Mouse | No improvement in muscle function or histology, increased m-calpain autolysis. | physiology.orgnih.gov |

| GRMD Dog | No significant improvement in muscle strength or pathology with a leupeptin-derived inhibitor. | frontiersin.orgnih.gov |

Inflammation and Immune Response Models

Leupeptin has been employed to dissect the intricate roles of proteases in inflammatory signaling and immune cell function. researchgate.netnih.gov Its inhibitory action on various proteases allows for the investigation of their involvement in processes like cytokine production and macrophage activity. researchgate.netnih.govsigmaaldrich.com

Investigation of Protease Roles in Inflammatory Signaling

Research has shown that leupeptin can suppress inflammatory responses in various models. agscientific.comresearchgate.net For example, in a rat model of gingivitis induced by Porphyromonas gingivalis, leupeptin administration was found to have a strong inhibitory effect on gingival inflammation, particularly in the later stages. researchgate.net This suggests that bacterial cysteine proteinases, which are inhibited by leupeptin, play a significant role in the pathology of this inflammatory condition. researchgate.net

Studies in activated macrophages have demonstrated that leupeptin treatment can inhibit the production of key inflammatory mediators. researchgate.netnih.gov In lipopolysaccharide (LPS)-stimulated macrophages, leupeptin was shown to noticeably inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS). researchgate.netnih.gov It also led to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov Furthermore, leupeptin was found to thwart the upregulation of several signaling pathways involved in inflammation, including NF-κB, PI3K/Akt, and MAPK pathways. researchgate.netnih.gov These findings indicate that leupeptin-sensitive proteases are crucial in mediating inflammatory signaling cascades. researchgate.netnih.gov

Modulation of Macrophage Function and Lymphocyte Cytokine Dichotomy

Leupeptin has been shown to modulate various functions of macrophages. researchgate.netaai.orgaai.org In studies on LPS-stimulated macrophages, leupeptin treatment inhibited phagocytosis activity and reversed impaired autophagy flux. researchgate.net It also influenced the expression of macrophage-related markers, causing a concomitant increase in Arg 1, Msr 1, and Mrc-1 expression. researchgate.net In another study, leupeptin was used to demonstrate that lysosomal enzymes in macrophages are responsible for the degradation of nucleosomes from apoptotic cells. aai.org Specifically, leupeptin partially inhibited the degradation of nucleosomal DNA fragments and core histones. aai.org

The influence of leupeptin extends to lymphocytes as well. nih.govmedscape.com In mitogen-challenged splenic lymphocytes, leupeptin treatment led to a decreased proliferation index and a reduction in the Th1/Th2 and IFN-γ/IL-10 cytokine ratios. researchgate.netnih.govmedscape.com This suggests a role for leupeptin in mitigating inflammation mediated by the dysregulation of adaptive immune cells and points to its potential in modulating the T-helper cell cytokine balance. researchgate.netnih.govmedscape.com

Cancer Research Models: Role of Protease Activity in Tumorigenesis

The involvement of proteases in cancer progression has been a significant area of research, with studies utilizing leupeptin to probe their function in tumor development and metastasis. aacrjournals.orgaacrjournals.orgoup.comnih.govaacrjournals.orgnih.gov

Early research in mouse skin carcinogenesis models found that leupeptin could inhibit tumorigenesis induced by a combination of a carcinogen and a tumor promoter. aacrjournals.orgaacrjournals.org The inhibitory effect appeared to be on the process of tumorigenesis itself rather than a direct cytotoxic effect on existing tumor cells. aacrjournals.orgaacrjournals.org This was linked to the inhibition of a specific esterase activity that was elevated by the tumor promoter. aacrjournals.orgaacrjournals.org

However, in a model of bladder cancer in rats induced by N-butyl-N-(4-hydroxybutyl)nitrosamine, the administration of leupeptin in the diet was found to enhance the size of the bladder tumors, although it did not affect the incidence or number of tumors. oup.com This suggests a complex and potentially context-dependent role for the proteases inhibited by leupeptin in cancer.

In the context of breast cancer, leupeptin has been used to investigate the role of the protease matriptase. nih.gov Studies have shown that matriptase is involved in the activation of hepatocyte growth factor (HGF), which in turn activates the c-Met signaling pathway, promoting tumor cell proliferation and invasion. nih.gov Leupeptin, along with other inhibitors, was able to efficiently block the matriptase-mediated activation of c-Met in human breast cancer cell lines. nih.gov

In a model for experimental metastasis using B16-F10 melanoma cells in mice, the continuous infusion of leupeptin did not significantly reduce the number of metastatic lung colonies. aacrjournals.org This particular study suggested that the proteases targeted by leupeptin, such as cathepsin B, may not be critical for the lung colonization phase of metastasis in this specific model. aacrjournals.org

Table 2: Leupeptin in Cancer Research Models

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Mouse Skin Carcinogenesis | Inhibited tumorigenesis by interfering with the tumor promotion process. | aacrjournals.orgaacrjournals.org |

| Rat Bladder Cancer | Enhanced the size of induced bladder tumors. | oup.com |

| Human Breast Cancer Cells | Inhibited matriptase-mediated activation of the pro-tumorigenic c-Met pathway. | nih.gov |

| Mouse Metastasis (B16-F10) | Did not significantly decrease lung colonization. | aacrjournals.org |

Cardiovascular Research Models: Studies on Myocardial Remodeling and Vascular Integrity

Leupeptin has been utilized in cardiovascular research to investigate the role of proteases in processes such as myocardial remodeling following injury. frontiersin.orgthno.orgahajournals.orgnih.gov Myocardial remodeling involves changes in the structure and function of the heart muscle, often in response to conditions like myocardial infarction. ahajournals.org

In a mouse model of cardiac hypertrophy induced by cold exposure, leupeptin was used to block autophagic flux, helping to demonstrate that cardiac autophagy is repressed during cold exposure and reactivated upon deacclimation. frontiersin.org This study highlighted the involvement of autophagy, a process regulated by proteases, in the regression of cardiac hypertrophy. frontiersin.org

Another study investigated the role of the low-density lipoprotein receptor-related protein 6 (LRP6) in cardiac remodeling under pressure overload. thno.org It was found that cardiomyocyte-expressed LRP6 interacts with the protease cathepsin D to promote the degradation of Wnt5a and Wnt11, thereby inhibiting cardiac fibrosis. thno.org The use of leupeptin in this model attenuated the interaction between LRP6 and cathepsin D, leading to increased expression of Wnt5a and Wnt11 and worsening of cardiac function and fibrosis. thno.org This demonstrated a novel protective role for LRP6 in regulating protease activity to prevent adverse cardiac remodeling. thno.org

Leupeptin has also been included in protease inhibitor cocktails used to preserve the integrity of proteins during biochemical analyses of heart tissue in studies of myocardial remodeling. ahajournals.orgnih.gov This application, while not a direct investigation of leupeptin's in vivo effects, underscores the importance of inhibiting protease activity to obtain accurate molecular data in cardiovascular research. ahajournals.orgnih.gov

Infectious Disease Pathogenesis Models

Leupeptin has been a valuable tool in studying the pathogenesis of various infectious diseases by helping to elucidate the role of proteases in the life cycles of pathogens. asm.orgnih.govmicrobiologyresearch.orgresearchgate.net

In virology, leupeptin was shown to inhibit retrovirus infection in mouse fibroblasts. asm.org The inhibition occurred at a step shortly after the virus particles were internalized, likely during their passage through lysosomes or other acidic vesicles, and was associated with the inhibition of viral particle degradation. asm.org This suggests that host or viral proteases in these compartments are necessary for a successful infection.

Another significant finding was in the context of influenza pneumonia. microbiologyresearch.org In a mouse model of co-infection with influenza virus and Staphylococcus aureus, leupeptin was found to suppress virus replication and the development of fatal pneumonia. microbiologyresearch.org The mechanism involved the inhibition of staphylococcal proteases that cleave the viral hemagglutinin, a crucial step for viral infectivity and spread. microbiologyresearch.org This study highlighted the synergistic role of bacterial proteases in viral pathogenesis and the potential of protease inhibitors as a therapeutic strategy. microbiologyresearch.org

More recently, research has identified a family of leupeptins produced by gammaproteobacterial pathogens, including Photorhabdus, Xenorhabdus, and Klebsiella species. nih.govresearchgate.net These studies have not only uncovered the biosynthetic pathways for leupeptin in these bacteria but also found that in some cases, the bacteria themselves produce proteases that can degrade leupeptin. nih.govresearchgate.net The production and degradation of leupeptin by these pathogens have been associated with their ability to colonize animal hosts, suggesting a complex interplay of proteases and their inhibitors in bacterial pathogenesis. nih.govresearchgate.net

Host Protease Involvement in Viral Replication (e.g., SARS-CoV-2 Mpro)

Leupeptin has demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govresearchgate.net In vitro studies have shown that leupeptin can inhibit the catalytic activity of SARS-CoV-2 Mpro, with a 50% inhibitory concentration (IC50) value of 127.2 μM. nih.govresearchgate.net Furthermore, leupeptin has been observed to inhibit the replication of SARS-CoV-2 in Vero cells, with a 50% effective concentration (EC50) of 42.34 μM. nih.gov

Structural studies have provided insights into the interaction between leupeptin and SARS-CoV-2 Mpro. The binding of leupeptin to the enzyme's active site cavity induces conformational changes. nih.gov Specifically, leupeptin forms hydrogen bonds with the main-chain atoms of His164 and Glu166 and has a water-mediated interaction with the side chain of Glu189. nih.gov However, it does not form direct hydrogen bonds with the side chains of the enzyme. nih.gov The P1 arginine side chain of leupeptin occupies the hydrophilic S1 substrate-binding subsite but without forming hydrogen bonds with the enzyme residues. nih.gov

It's noteworthy that the active-site cavity of SARS-CoV-2 3CL Mpro exhibits a high degree of malleability, which allows for the binding of various inhibitors, including leupeptin. nih.gov

| Parameter | Value | Assay |

| IC50 against SARS-CoV-2 Mpro | 127.2 μM | Fluorescence resonance energy transfer (FRET) enzymatic assay. nih.govresearchgate.net |

| EC50 against SARS-CoV-2 in Vero cells | 42.34 μM | Antiviral assay measuring viral RNA levels. nih.gov |

| IC50 against SARS-CoV-2 3CL Mpro | 92 μM (95% CI: 80–106 μM) | In vitro enzyme kinetics measurements. nih.gov |

Modulation of Bacterial Virulence Factors

The rise of antibiotic resistance has spurred research into alternative therapeutic strategies, including the targeting of bacterial virulence factors. nih.gov Anti-virulence drugs aim to disarm pathogens rather than kill them, which is believed to exert less selective pressure for the development of resistance. nih.govfrontiersin.org These agents often target systems that regulate the expression of virulence factors, such as quorum sensing (QS). jlabphy.org

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the production of virulence factors, in a population density-dependent manner. jlabphy.org In pathogens like Pseudomonas aeruginosa, the QS system controls the expression of numerous virulence factors, including elastase, alkaline protease, exotoxin A, rhamnolipids, and pyocyanin, and is crucial for biofilm formation. frontiersin.orgjlabphy.org

While direct studies on leupeptin's effect on specific bacterial virulence factors are not extensively detailed in the provided context, the principle of inhibiting proteases aligns with anti-virulence strategies. Many virulence factors are proteases, and their inhibition can neutralize their pathogenic effects. The focus of anti-virulence therapies is to neutralize bacterial virulence factors and reduce infectivity without directly killing the bacteria, thereby reducing the selective pressure that drives drug resistance. frontiersin.org

| Virulence Factor Category | Examples | Regulating System |

| Secreted Factors | Elastase, Alkaline Protease, Exotoxin A, Rhamnolipids, Pyocyanin. frontiersin.org | Quorum Sensing. frontiersin.orgjlabphy.org |

| Bacterial Surface Structures | Type IV pili, Flagella, Lipopolysaccharide, Secretion Systems. frontiersin.org | Various regulatory systems |

| Cell-to-Cell Interaction | Biofilm formation. frontiersin.org | Quorum Sensing. frontiersin.orgjlabphy.org |

Sensory Organ Research: Protection of Hair Cells in Auditory System Models

Research has highlighted the potential of leupeptin in protecting sensory hair cells within the auditory system from damage. nih.gov Hair cells are the sensory receptors in the cochlea responsible for transducing sound vibrations into electrical signals. frontiersin.orgingebi-conicet.gov.ar Their loss, often caused by factors like loud noise exposure or ototoxic drugs, is a primary cause of sensorineural hearing loss. frontiersin.orgfrontiersin.org

Preclinical studies using cochlea explant cultures from mice have demonstrated that leupeptin, a calpain inhibitor, can significantly protect outer hair cells from neomycin-induced loss. nih.gov Calpain, a calcium-dependent protease, is implicated in cell death pathways. nih.gov The study revealed that leupeptin was effective in preventing this damage, suggesting that calpain may be a key mediator in aminoglycoside-induced apoptosis of hair cells. nih.gov

Furthermore, leupeptin was found to prevent apoptotic DNA fragmentation in hair cells treated with neomycin. nih.gov This suggests that by inhibiting calpain, leupeptin can interfere with the cell death cascade, thus preserving the integrity and function of these vital sensory cells. nih.gov These findings point to the potential of calpain inhibitors like leupeptin as a therapeutic strategy to prevent hearing loss resulting from aminoglycoside ototoxicity. nih.gov

| Experimental Model | Treatment | Key Finding |

| Mouse cochlea explant cultures | Neomycin (aminoglycoside) | Leupeptin significantly protects against the loss of outer hair cells. nih.gov |

| Mouse cochlea explant cultures | Neomycin (aminoglycoside) | Leupeptin prevents apoptotic DNA fragmentation. nih.gov |

Methodological Considerations and Limitations in Leupeptin Based Research

Considerations for Concentration Optimization and Experimental Conditions

Optimizing the concentration of leupeptin (B1674832) is crucial for achieving the desired inhibitory effect without introducing confounding variables. The effective concentration of leupeptin typically falls within the range of 10-100 μM. mpbio.com However, the optimal concentration is highly dependent on the specific enzyme, substrate, and experimental conditions. For instance, the half-maximal inhibitory concentration (IC50) for leupeptin against cathepsin B is 0.44 µg/mL, while for trypsin, it is 2 µg/mL. sigmaaldrich.com In contrast, its inhibition of cathepsin A is significantly weaker, with an IC50 of 1680 µg/mL. sigmaaldrich.com Therefore, pilot experiments are often necessary to determine the most effective concentration for a particular application. thermofisher.com

The experimental conditions, including pH and temperature, can also impact leupeptin's efficacy. The aldehyde group of leupeptin can act as a reducing agent, which may interfere with certain protein determination assays like the Lowry assay. sigmaaldrich.com This highlights the importance of selecting compatible assay methods when working with leupeptin.

Challenges with Cell Permeability in In Vivo and Cellular Studies

A significant limitation of leupeptin is its generally poor cell permeability. sigmaaldrich.com This characteristic poses a challenge for in vivo and cellular studies where the inhibitor needs to cross the cell membrane to reach its intracellular targets. While some sources describe leupeptin as membrane-permeable, this is a point of contention and may depend on the specific cell type and experimental setup. medchemexpress.com

To circumvent this issue, researchers have employed various strategies. One approach involves the synthesis of more cell-permeable leupeptin derivatives. For example, replacing the aldehyde group with an epoxyketone has been shown to create a cell-permeable inhibitor that retains specificity for the trypsin-like sites of the proteasome without inhibiting lysosomal cysteine proteases. nih.gov Another strategy involves using physical methods like microinjection or cell-permeabilizing agents, though these methods can introduce their own set of experimental artifacts. The limited cell permeability of standard leupeptin remains a critical consideration when designing and interpreting intracellular experiments. rupress.orgmolbiolcell.orgahajournals.orgbiologists.com

Potential for Off-Target Effects and Non-Specificity in Complex Biological Systems

Leupeptin is recognized as a broad-spectrum inhibitor, targeting a range of serine and cysteine proteases. targetmol.com While this broad activity can be advantageous for general protein protection during isolation procedures, it presents a challenge in complex biological systems where specificity is desired. sigmaaldrich.com Leupeptin inhibits enzymes such as trypsin, plasmin, papain, and cathepsins B, H, and L. sigmaaldrich.comsigmaaldrich.com However, it does not inhibit α-chymotrypsin, pepsin, cathepsin D, or thrombin. mpbio.comtargetmol.com

This lack of absolute specificity can lead to off-target effects, where the inhibition of multiple proteases complicates the attribution of an observed biological effect to a single enzyme. mdpi.com The high degree of similarity among the active sites of different serine proteases makes the development of highly selective inhibitors a significant challenge. mdpi.com Researchers must be cautious when interpreting data from experiments using leupeptin alone and may need to employ more specific inhibitors or genetic approaches to confirm the role of a particular protease.

Stability and Storage Guidelines for Experimental Efficacy

Proper storage of leupeptin hydrochloride is essential to maintain its inhibitory activity. The lyophilized powder should be stored at -20°C. sigmaaldrich.comlabmal.com Once reconstituted in an aqueous solution, its stability varies with temperature and concentration. A 10 mM stock solution in water is reported to be stable for one week at 4°C and for up to six months when stored in aliquots at -20°C. labmal.com At typical working concentrations of 10-100 μM, the solution is only stable for a few hours and should be kept on ice for intermittent use. sigmaaldrich.comlabmal.com Repeated freeze-thaw cycles should be avoided to preserve the compound's efficacy. sigmaaldrich.comlabmal.com Adherence to these storage guidelines is critical for ensuring the reliability and reproducibility of experimental results.

Comparative Analysis with Other Protease Inhibitors and Inhibitor Cocktails

In many experimental applications, leupeptin is used as part of a protease inhibitor cocktail rather than as a standalone inhibitor. sigmaaldrich.com This approach leverages the complementary activities of different inhibitors to provide broad-spectrum protection of proteins from degradation. Common components of these cocktails include inhibitors targeting other classes of proteases, such as pepstatin (an aspartic protease inhibitor) and aprotinin (B3435010) (another serine protease inhibitor). rupress.orgahajournals.orgbiologists.com

When compared to other individual inhibitors, leupeptin has a distinct inhibitory profile. For example, both leupeptin and antipain (B1666059) are peptide-like reversible inhibitors of serine and cysteine proteases, but neither strongly inhibits chymotrypsin. diva-portal.orgrsc.org The choice between leupeptin and other inhibitors, or the decision to use a cocktail, depends on the specific proteases that need to be inhibited in a given experimental system. For instance, if the goal is to specifically inhibit the proteasome's trypsin-like activity in living cells, a more specific, cell-permeable inhibitor might be preferable to the broader-acting and less permeable leupeptin. nih.gov

Advanced Research Avenues and Future Perspectives

Design and Synthesis of Leupeptin (B1674832) Analogues for Enhanced Specificity and Potency

The broad-spectrum activity of leupeptin, while advantageous for general protease inhibition, is a drawback for applications requiring high specificity. mdpi.com This has spurred significant research into the design and synthesis of leupeptin analogues with tailored inhibitory profiles. A key focus of this research has been the modification of leupeptin's core structure to enhance its potency and selectivity for specific proteases.

One strategy involves modifying the C-terminal aldehyde group, which is crucial for its inhibitory function through the formation of a thiohemiacetal intermediate with the catalytic cysteine or serine residue of a protease. mdpi.com Studies have shown that oxidation or reduction of this aldehyde group diminishes its inhibitory properties, highlighting its importance. thermofisher.com Another approach focuses on the N-terminal acetyl group, which can be replaced to allow for conjugation to other molecules, such as nanoparticles or beads, without losing inhibitory activity. thermofisher.compnas.org

A significant breakthrough in creating more specific inhibitors was the synthesis of peptidyl aldehyde analogues that are more potent and selective than leupeptin for certain enzymes like cathepsin L. mdpi.com For instance, the analogue Z-Phe-Phe-H demonstrated an IC50 value of 0.74 nM for cathepsin L, showing over 90-fold selectivity compared to cathepsin B. mdpi.com The discovery of the biosynthetic gene cluster for leupeptin in various bacteria has also opened the door to genetic engineering approaches for producing novel analogues. researchgate.netbiorxiv.org

| Leupeptin Analogue/Derivative | Modification | Key Finding | Reference(s) |

| Oxidized/Reduced Leupeptin | Modification of the C-terminal aldehyde | Reduced inhibitory function compared to the original leupeptin. | thermofisher.com |

| Ahx-Phe-Leu-Arg-COOH | Replacement of N-terminal acetyl group with 6-aminohexanoyl (Ahx) and oxidation of aldehyde to carboxylic acid. | Allows for conjugation while retaining tight-binding inhibition of trypsin. | thermofisher.compnas.org |

| Z-Phe-Phe-H | Peptidyl aldehyde analogue | More potent and selective inhibitor of cathepsin L than leupeptin. | mdpi.com |

Integration with Omics Technologies for Comprehensive Protease Network Analysis

The integration of leupeptin with "omics" technologies, particularly proteomics, is providing a more comprehensive understanding of protease networks. Leupeptin is frequently used in protease inhibitor cocktails during sample preparation for proteomics to prevent protein degradation and preserve the integrity of the proteome for analysis. mdpi.commdpi.com This application is crucial for obtaining an accurate snapshot of the cellular protein landscape at a specific point in time.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics approach that uses active site-directed probes to profile the functional state of enzymes in complex biological samples. pnas.orgoup.com While not a direct integration of leupeptin itself, the principles of inhibitor design learned from leupeptin are applied to develop these sophisticated probes. For instance, activity-based probes (ABPs) can be designed with a reactive "warhead" that mimics the aldehyde of leupeptin, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore). pnas.org These probes covalently bind to active proteases, allowing for their selective enrichment and identification by mass spectrometry. acs.org This enables a global view of protease activity and how it changes in different physiological or pathological states. Multi-omics studies combining genomics, transcriptomics, and metabolomics have also been used to identify novel leupeptin-like compounds in microorganisms. nih.gov

Elucidation of Unexplored Biological Roles and Novel Targets of Leupeptin

Research continues to uncover previously unknown biological roles and novel molecular targets for leupeptin, expanding its potential relevance beyond a laboratory reagent. Studies have demonstrated its potential in various disease models. For example, leupeptin has been shown to protect auditory hair cells from damage induced by certain antibiotics, suggesting a role in preventing hearing loss. agscientific.comjst.go.jp It has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. agscientific.com

A significant recent discovery was the identification of leupeptin as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govasm.orgnih.gov In vitro studies showed that leupeptin could inhibit the replication of SARS-CoV-2 in cell cultures. nih.govasm.org This finding highlights the potential for leupeptin and its analogues as antiviral agents. Furthermore, the identification of leupeptin and its biosynthetic pathways in pathogenic bacteria like Photorhabdus and Klebsiella suggests a role in host-pathogen interactions and animal colonization. researchgate.net

| Biological Context/Disease | Observed Effect of Leupeptin | Potential Target(s) | Reference(s) |

| Hearing Loss | Protects cochlear and vestibular hair cells from gentamicin (B1671437) ototoxicity. | Calpains | agscientific.comjst.go.jp |

| Muscular Dystrophy | Decreases protein degradation in affected muscles. | Cathepsin B, other proteases | nih.gov |

| COVID-19 | Inhibits SARS-CoV-2 replication in vitro. | Main protease (Mpro) | nih.govasm.orgnih.gov |

| Bacterial Pathogenesis | Produced by pathogenic bacteria; may play a role in animal colonization. | Host and bacterial proteases | researchgate.net |

Development of Leupeptin-Based Probes for Real-time Protease Activity Monitoring

The development of chemical probes for real-time monitoring of protease activity in living cells is a rapidly advancing field. While leupeptin itself is not a probe, its structure and mechanism of action provide a scaffold for designing such tools. These probes are engineered to generate a detectable signal, often fluorescence, upon interaction with an active protease.

One approach is the creation of quenched activity-based probes (qABPs). researchgate.net These probes consist of a reactive group based on an inhibitor like leupeptin, a fluorophore, and a quencher. In its intact state, the probe's fluorescence is quenched. Upon covalent binding to an active protease, a conformational change or cleavage of the linker separates the fluorophore from the quencher, resulting in a fluorescent signal that allows for the imaging of protease activity in real-time. researchgate.net